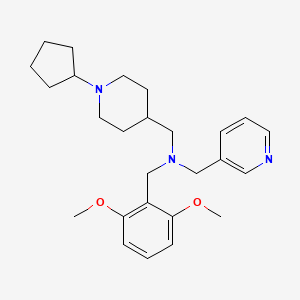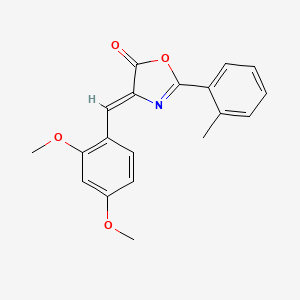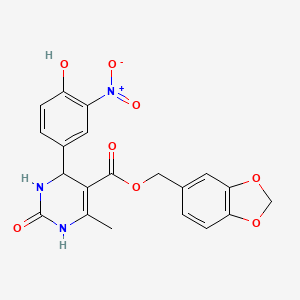![molecular formula C18H30N2O B5213319 1-[4-(hexyloxy)benzyl]-4-methylpiperazine](/img/structure/B5213319.png)
1-[4-(hexyloxy)benzyl]-4-methylpiperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-(hexyloxy)benzyl]-4-methylpiperazine, also known as GSK-3β inhibitor VIII, is a chemical compound used in scientific research. It is a potent and selective inhibitor of glycogen synthase kinase-3β (GSK-3β), an enzyme that plays a crucial role in various signaling pathways. GSK-3β is involved in the regulation of many cellular processes, including cell proliferation, differentiation, and survival. Inhibition of GSK-3β has been shown to have therapeutic potential in various diseases, such as cancer, diabetes, and Alzheimer's disease.
Mécanisme D'action
The mechanism of action of 1-[4-(hexyloxy)benzyl]-4-methylpiperazine involves the binding of the compound to the ATP-binding site of 1-[4-(hexyloxy)benzyl]-4-methylpiperazineβ. This binding prevents the phosphorylation of downstream targets by 1-[4-(hexyloxy)benzyl]-4-methylpiperazineβ, leading to the activation of various signaling pathways.
Biochemical and Physiological Effects
Inhibition of 1-[4-(hexyloxy)benzyl]-4-methylpiperazineβ by 1-[4-(hexyloxy)benzyl]-4-methylpiperazine has been shown to have various biochemical and physiological effects. For example, it has been shown to promote cell survival, inhibit cell proliferation, and induce cell differentiation in various cell types. It has also been shown to modulate glucose metabolism and insulin signaling in animal models of diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-[4-(hexyloxy)benzyl]-4-methylpiperazine in lab experiments is its potency and selectivity for 1-[4-(hexyloxy)benzyl]-4-methylpiperazineβ. This allows for precise modulation of 1-[4-(hexyloxy)benzyl]-4-methylpiperazineβ activity without affecting other signaling pathways. However, one limitation of using this compound is its low aqueous solubility, which can make it difficult to use in certain experimental settings.
Orientations Futures
There are many future directions for research involving 1-[4-(hexyloxy)benzyl]-4-methylpiperazine. One potential area of study is the development of more potent and selective 1-[4-(hexyloxy)benzyl]-4-methylpiperazineβ inhibitors for therapeutic use. Another area of study is the elucidation of the downstream targets and signaling pathways affected by 1-[4-(hexyloxy)benzyl]-4-methylpiperazineβ inhibition, which could lead to the identification of new drug targets for various diseases. Additionally, the use of 1-[4-(hexyloxy)benzyl]-4-methylpiperazine in animal models of disease could provide valuable insights into the potential therapeutic applications of 1-[4-(hexyloxy)benzyl]-4-methylpiperazineβ inhibition.
Méthodes De Synthèse
The synthesis of 1-[4-(hexyloxy)benzyl]-4-methylpiperazine involves the reaction of 4-(hexyloxy)benzyl chloride with 4-methylpiperazine in the presence of a base such as potassium carbonate. The reaction is typically carried out in a solvent such as dimethylformamide or dimethyl sulfoxide at elevated temperatures. The resulting product is then purified by column chromatography or recrystallization.
Applications De Recherche Scientifique
1-[4-(hexyloxy)benzyl]-4-methylpiperazine has been extensively used in scientific research as a tool to study the role of 1-[4-(hexyloxy)benzyl]-4-methylpiperazineβ in various cellular processes. It has been shown to inhibit 1-[4-(hexyloxy)benzyl]-4-methylpiperazineβ activity in a dose-dependent manner, leading to downstream effects such as the activation of the Wnt/β-catenin signaling pathway and the modulation of various transcription factors.
Propriétés
IUPAC Name |
1-[(4-hexoxyphenyl)methyl]-4-methylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30N2O/c1-3-4-5-6-15-21-18-9-7-17(8-10-18)16-20-13-11-19(2)12-14-20/h7-10H,3-6,11-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMCOBGJXXFYVRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=CC=C(C=C1)CN2CCN(CC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-Hexoxyphenyl)methyl]-4-methylpiperazine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-butyl[2-(3-methylphenoxy)ethyl]amine oxalate](/img/structure/B5213238.png)
![4-methyl-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5213244.png)

![6-methyl-5-[5-(3-pyridinyl)-1,2,4-oxadiazol-3-yl]-2-(2-pyrimidinyl)-1,2,3,4-tetrahydro-2,7-naphthyridine](/img/structure/B5213259.png)
![N~1~-{2-[(2-chlorobenzyl)thio]ethyl}-N~2~-(3,4-dimethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5213263.png)
![(2R*,6S*)-4-({5-[(2-methoxyphenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)-2,6-dimethylmorpholine](/img/structure/B5213269.png)
![2-[(2-chlorobenzoyl)amino]-N,N-dipropyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5213270.png)


![4-(2,4-difluorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-thiazol-2-amine hydrochloride](/img/structure/B5213285.png)
![5,6-dimethyl-3-{[4-(4-phenyl-1H-1,2,3-triazol-1-yl)-1-piperidinyl]carbonyl}-2(1H)-pyridinone](/img/structure/B5213298.png)
![5-[4-(allyloxy)-3-chloro-5-methoxybenzylidene]-1-(4-chlorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5213304.png)

